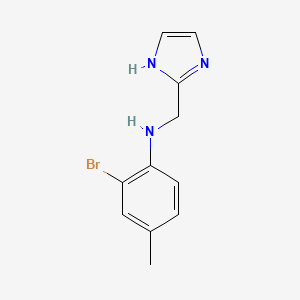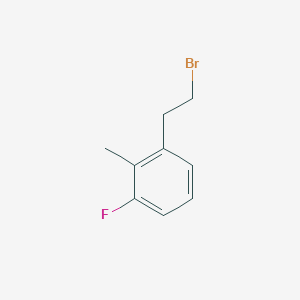
1,1,1-Trichloro-2-methoxyethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trichloro-2-methoxyethane is an organic compound with the molecular formula C3H5Cl3O. It is a chloroalkane, characterized by the presence of three chlorine atoms and one methoxy group attached to an ethane backbone. This compound is known for its use in various industrial applications and scientific research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-2-methoxyethane can be synthesized through the reaction of 1,1,1-trichloroethane with methanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where 1,1,1-trichloroethane is reacted with methanol. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities and by-products.
化学反应分析
Types of Reactions
1,1,1-Trichloro-2-methoxyethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or acids.
Reduction Reactions: Reduction can lead to the formation of less chlorinated compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under aqueous conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products
Substitution: Formation of 1,1-dichloro-2-methoxyethane.
Oxidation: Formation of 1,1,1-trichloro-2-methoxyethanol.
Reduction: Formation of 1,1,1-trichloroethane.
科学研究应用
1,1,1-Trichloro-2-methoxyethane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its effects on biological systems, particularly in toxicology.
Medicine: Investigated for potential therapeutic uses and as a model compound in pharmacological studies.
Industry: Utilized in the production of other chemicals and as a cleaning agent.
作用机制
The mechanism of action of 1,1,1-Trichloro-2-methoxyethane involves its interaction with cellular components. It can disrupt cellular membranes and proteins, leading to changes in cell function. The compound may also interfere with enzymatic activities, particularly those involved in metabolic pathways.
相似化合物的比较
Similar Compounds
1,1,1-Trichloroethane: A closely related compound with similar chemical properties but without the methoxy group.
1,1,2-Trichloroethane: An isomer with different chlorine atom positions, leading to distinct chemical behavior.
1,1,1-Trichloro-2-methyl-2-propanol: Another related compound with a hydroxyl group instead of a methoxy group.
Uniqueness
1,1,1-Trichloro-2-methoxyethane is unique due to the presence of the methoxy group, which imparts different chemical reactivity and physical properties compared to its analogs. This makes it valuable for specific industrial and research applications where these unique properties are advantageous.
属性
CAS 编号 |
4776-44-7 |
|---|---|
分子式 |
C3H5Cl3O |
分子量 |
163.43 g/mol |
IUPAC 名称 |
1,1,1-trichloro-2-methoxyethane |
InChI |
InChI=1S/C3H5Cl3O/c1-7-2-3(4,5)6/h2H2,1H3 |
InChI 键 |
NZZHHOMCJICYCD-UHFFFAOYSA-N |
规范 SMILES |
COCC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl (3Z,3aR,5aR,5bS,7aS,11aS,13aR,13bR)-3-hydroxyimino-5a,5b,10,10,13b-pentamethyl-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate](/img/structure/B12087533.png)






![2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine](/img/structure/B12087592.png)


![Ferrocene, [1-(acetyloxy)ethyl]-](/img/structure/B12087610.png)
![4-Ethyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B12087616.png)
